molecular formula C16H13N3O5S B4680770 2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4680770
M. Wt: 359.4 g/mol
InChI Key: ZNJKLBCNAYOFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to exert its antitumor activity through the induction of apoptosis, a process of programmed cell death. This compound has been shown to activate the caspase pathway, leading to the cleavage of various cellular proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of cellular signaling pathways. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments, including its potent antitumor activity, its fluorescent properties for bioimaging, and its ability to inhibit cellular signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, including the development of new anticancer drugs based on this compound, the optimization of this compound for bioimaging applications, and the further elucidation of its mechanism of action. Additionally, the potential use of this compound in the treatment of inflammatory diseases and other medical conditions warrants further investigation.

Scientific Research Applications

2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and bioimaging. In drug discovery, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. This compound has also been used as a fluorescent probe for bioimaging, allowing for the visualization of biological processes in real-time.

properties

IUPAC Name

2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-8-10(6-7-13(9)19(23)24)14(20)18-16(25)17-12-5-3-2-4-11(12)15(21)22/h2-8H,1H3,(H,21,22)(H2,17,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKLBCNAYOFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.